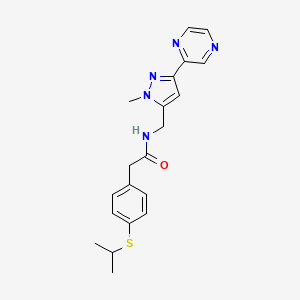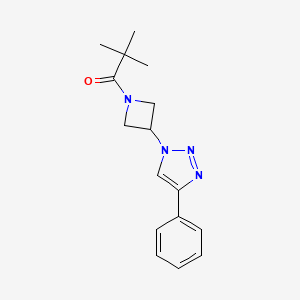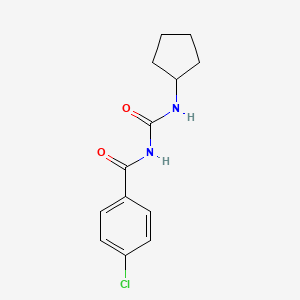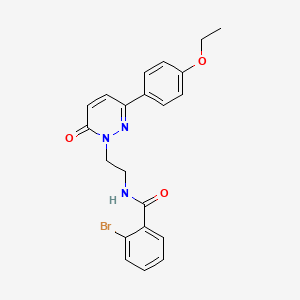![molecular formula C22H18N2OS B2637337 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide CAS No. 888411-64-1](/img/structure/B2637337.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
生化学分析
Biochemical Properties
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can bind to DNA, thereby affecting gene expression and cellular functions . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. Moreover, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound binds to specific enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit topoisomerase II, an enzyme essential for DNA replication and repair, resulting in DNA damage and cell death . Additionally, this compound can activate transcription factors, such as NF-κB, which regulate the expression of genes involved in inflammation and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. This compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can sustain its biological activity, leading to prolonged effects on cellular functions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as tumor growth inhibition and reduced inflammation. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in certain tissues . Additionally, it can bind to plasma proteins, affecting its bioavailability and distribution in the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction is usually carried out in ethanol as a solvent and requires a catalyst such as piperidine . The final step involves the acylation of the benzothiazole derivative with 2,5-dimethylbenzoyl chloride to form the desired compound .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide has several scientific research applications:
作用機序
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication . It also interacts with cellular receptors, leading to the modulation of signaling pathways that control cell growth and apoptosis .
類似化合物との比較
Similar Compounds
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethylbenzamide moiety enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-14-7-8-15(2)18(13-14)21(25)23-17-11-9-16(10-12-17)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYNLPYGNZHRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637255.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2637256.png)
![3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2637257.png)




![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2637268.png)

![2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol](/img/structure/B2637270.png)
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)


